- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate, Synthetic Communications, 2008, 38(9), 1365-1374
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)
90365-74-5 structure
Product Name:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Numero CAS:90365-74-5
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
Update Time:2025-06-08
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- Inchi: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- Chiave InChI: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- Sorrisi: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
Proprietà calcolate
- Massa esatta: 193.11000
- Massa monoisotopica: 193.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.3
- Superficie polare topologica: 43.7
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.0945 (rough estimate)
- Punto di fusione: 94-100 °C
- Punto di ebollizione: 329.46°C (rough estimate)
- Indice di rifrazione: 1.5041 (estimate)
- PSA: 43.70000
- LogP: 0.16190
- Rotazione specifica: 33.6 º (c=1.05% in methanol)
- Attività ottica: [α]20/D +33.6±3°, c = 1.05% in methanol
- Solubilità: Non disponibile
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26
- CODICI DEL MARCHIO F FLUKA:10-34
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,Room Temperature
- Frasi di rischio:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 5g |
$153 | 2021-08-06 | |
| Chemenu | CM116649-10g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 10g |
$230 | 2021-08-06 | |
| Chemenu | CM116649-25g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 25g |
$468 | 2021-08-06 | |
| Fluorochem | 036902-5g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 5g |
£130.00 | 2022-02-28 | |
| Fluorochem | 036902-10g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 10g |
£214.00 | 2022-02-28 | |
| Fluorochem | 036902-25g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 25g |
£435.00 | 2022-02-28 | |
| AstaTech | 53706-1/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 1g |
$91 | 2023-09-17 | |
| AstaTech | 53706-5/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 5g |
$273 | 2023-09-17 | |
| AstaTech | 53706-25/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 25g |
$820 | 2023-09-17 | |
| Fluorochem | 036902-1g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 1g |
£43.00 | 2022-02-28 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
Riferimento
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases, Tetrahedron, 2007, 63(5), 1243-1253
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms, Molecular Catalysis, 2022, 524,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Riferimento
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Riferimento
- Novel steroid mimics directed towards the estradiol skeleton, Tetrahedron Letters, 2005, 46(49), 8521-8524
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Riferimento
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation, Organic Process Research & Development, 2019, 23(9), 1970-1978
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Total synthesis of (+)-lentiginosine via a key Au catalysis, Science China: Chemistry, 2010, 53(1), 113-118
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diborane
Riferimento
- Alkylation catalyzed by chiral phase transfer reaction, Huaxue Tongbao, 1995, (4), 22-4
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
Riferimento
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors, European Journal of Medicinal Chemistry, 2019, 164, 408-422
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Riferimento
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, Yingyong Huaxue, 2007, 24(2), 223-225
Metodo di produzione 13
Condizioni di reazione
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
Riferimento
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives, Synthetic Communications, 2008, 38(14), 2374-2384
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- L(+)-Tartaric acid
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Numero d'ordine:A10791
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 19:06
Prezzo ($):202.0/805.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
Numero d'ordine:LE26660614
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:57
Prezzo ($):discuss personally
Email:18501500038@163.com
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) Prodotti correlati
- 101930-07-8((R)-(+)-1-Benzyl-3-pyrrolidinol)
- 651734-92-8(2,3-Butanediol, 1-[(phenylmethyl)amino]-, (2R,3R)-)
- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)
- 247190-83-6(2,3-Butanediol, 1,4-bis[bis(phenylmethyl)amino]-, (2S,3S)-)
- 260389-82-0(1-benzylpyrrolidine-3,4-diol)
- 775-15-5(1-benzylpyrrolidin-3-ol)
- 163439-82-5((3R,4R)-1-Benzylpyrrolidine-3,4-diol)
- 122536-93-0(3-Pyrrolidinol,1-(phenylmethyl)-, hydrochloride (1:1), (3R)-)
- 76783-60-3(Cis-1-Benzyl-3,4-pyrrolidindiol Hydrochloride)
- 76784-33-3(cis-1-Benzylpyrrolidine-3,4-diol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):202.0/805.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta